N-tert-butyl-4-methoxy-3-methylbenzamide
Description
Contextualizing the Benzamide (B126) Scaffold in Medicinal and Synthetic Chemistry Research
The benzamide scaffold is a cornerstone in the fields of medicinal and synthetic chemistry. sigmaaldrich.comrsc.org This structural motif is present in a wide array of pharmaceutically active compounds and is recognized as a "privileged" structure, meaning it can bind to a variety of biological targets. Benzamide derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties. sigmaaldrich.comrsc.org
In medicinal chemistry, the amide bond of the benzamide group is a key feature, capable of forming hydrogen bonds with biological receptors, which is often a critical interaction for eliciting a biological response. researchgate.net The aromatic ring and its potential for substitution allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
From a synthetic standpoint, benzamides are valuable intermediates. researchgate.net They can be synthesized through various well-established methods, including the reaction of carboxylic acids with amines, hydrolysis of nitriles, and aminocarbonylation. researchgate.net The stability of the amide bond also makes the benzamide group a reliable component in the construction of more complex molecules.
Rationale for Investigating N-tert-butyl-4-methoxy-3-methylbenzamide
While direct research on this compound is not extensively documented, a rationale for its investigation can be constructed based on the properties of its constituent parts. The combination of the N-tert-butyl group, the 4-methoxy group, and the 3-methyl group on the benzamide framework presents a unique substitution pattern that could lead to novel biological activities.
N-tert-butyl group: The bulky tert-butyl group can influence the molecule's conformation and its ability to fit into the binding sites of enzymes or receptors. This group can also enhance metabolic stability by sterically hindering the enzymatic cleavage of the amide bond.
4-methoxy group: The methoxy (B1213986) group is an electron-donating group that can influence the electronic properties of the benzene (B151609) ring. It is a common feature in many biologically active molecules and can participate in hydrogen bonding.
The investigation of this specific substitution pattern could be aimed at discovering new compounds with enhanced efficacy, selectivity, or improved pharmacokinetic properties compared to existing benzamide derivatives. For instance, research on related N-phenylbenzamide derivatives has shown that they can possess antiviral activity. medchemexpress.com Another related compound, 3-tert-Butyl-4-methoxyphenol, has been noted for its insecticidal activity and its role in regulating carcinogen metabolism. nih.gov These findings suggest that this compound could be a candidate for screening in various biological assays.
Overview of Research Trajectories for this compound
Given the lack of specific published research, the trajectory for investigating this compound would likely begin with its chemical synthesis and characterization, followed by biological screening.
Synthesis: The synthesis of N-tert-butyl amides is a well-established area of organic chemistry. One common method involves the Ritter reaction, where a nitrile reacts with a source of a tert-butyl cation, such as di-tert-butyl dicarbonate (B1257347), often catalyzed by a Lewis acid like copper(II) triflate. researchgate.net Alternatively, the compound could be prepared through the coupling of 4-methoxy-3-methylbenzoic acid with tert-butylamine (B42293) using standard peptide coupling reagents.
Characterization: Following synthesis, the compound would be rigorously purified and its structure confirmed using modern analytical techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity of atoms, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups like the amide carbonyl.
Biological Evaluation: Once synthesized and characterized, this compound would be a candidate for a wide range of biological assays. Based on the known activities of other benzamides, potential research trajectories could include:
Screening for antimicrobial activity against a panel of bacteria and fungi.
Evaluation as an inhibitor of specific enzymes, such as kinases or proteases, which are common targets in cancer therapy.
Testing for antiviral properties, particularly against viruses where other benzamides have shown activity. medchemexpress.com
Investigation of its effects on the central nervous system, as some benzamides are known to interact with neurotransmitter receptors.
The findings from these initial studies would then guide further research, such as structure-activity relationship (SAR) studies, to optimize the compound's properties.
Data Tables
Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | N-(tert-butyl)-4-methoxy-3-methylbenzamide |
| CAS Number | 1010031-61-0 |
| Topological Polar Surface Area | 38.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Note: Data is computationally predicted and may vary from experimental values.
Comparison of Related Benzamide Structures
| Compound Name | Structure | Key Differences from Target Compound |
| This compound | (Structure of the title compound) | - |
| N-tert-butyl-4-methoxybenzamide rsc.org | (Structure with H at position 3) | Lacks the 3-methyl group. |
| N-tert-butyl-4-methylbenzamide sigmaaldrich.com | (Structure with H at position 4 and no methoxy) | Lacks the 4-methoxy group. |
| 4-(tert-butyl)-N-methoxy-N-methylbenzamide | (Structure with tert-butyl on ring, methoxy and methyl on N) | Different substitution pattern on both the ring and the amide nitrogen. |
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-8-10(6-7-11(9)16-5)12(15)14-13(2,3)4/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTXVGOTUYHSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of N Tert Butyl 4 Methoxy 3 Methylbenzamide
Established Synthetic Pathways for the Benzamide (B126) Core of N-tert-butyl-4-methoxy-3-methylbenzamide
The formation of the this compound structure hinges on the successful coupling of two key fragments: the 4-methoxy-3-methylbenzoic acid backbone and the N-tert-butyl amine group.
Amide Bond Formation Methodologies
The creation of the amide bond is the central transformation in the synthesis of this compound. This is typically achieved through the condensation reaction between a carboxylic acid and an amine. hepatochem.com Due to the energetically unfavorable nature of direct condensation, the carboxylic acid group of 4-methoxy-3-methylbenzoic acid must first be "activated."
Common activation strategies include:
Conversion to Acyl Halides: A highly effective method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with tert-butylamine (B42293) to form the desired amide. A patent for a similar synthesis of N-tert-butyl-4-aminobenzamide utilizes this approach in a microchannel reactor. google.com
Use of Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions, which is particularly important for complex molecules. luxembourg-bio.com These reagents react with the carboxylic acid to form a reactive intermediate in situ, which is then attacked by the amine.
Given the sterically hindered nature of tert-butylamine, standard coupling methods may prove inefficient. Specialized reagents and protocols are often required to achieve high yields.
| Coupling Reagent Class | Examples | Suitability for Hindered Amines | Byproducts |
| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often require additives (e.g., HOBt) and can give low yields with bulky amines. hepatochem.comrsc.org | Ureas (e.g., DCU), which can be difficult to remove. luxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP, HBTU | Generally effective; they do not react with the free amine component, which is an advantage. hepatochem.com | Phosphine oxides. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Highly efficient with quick reaction times and reduced risk of side reactions compared to carbodiimides. hepatochem.com | Guanidinium byproducts can form if reaction order is not controlled. luxembourg-bio.com |
| Acyl Fluoride Precursors | DAST, Deoxo-Fluor, TFFH, BTFFH | Acyl fluorides are highly reactive and less sterically demanding, making them ideal for coupling with hindered substrates like tert-butylamine. rsc.orgreddit.com | Varies with reagent; tetramethylurea for TFFH. reddit.com |
Introduction of the tert-Butyl Moiety
The N-tert-butyl group is a defining feature of the target molecule. Its introduction is most commonly and directly achieved by using tert-butylamine as the nucleophile in the amide bond formation step. nih.gov
However, the steric bulk of the tert-butyl group presents a significant synthetic challenge. It hinders the approach of the nitrogen nucleophile to the activated carboxylic acid derivative, potentially leading to low reaction yields or requiring harsh reaction conditions. rsc.org Research into coupling hindered amines has shown that methods generating highly reactive intermediates, such as acyl fluorides, are often superior to standard carbodiimide-based protocols. rsc.org
An alternative, though less direct, pathway for forming N-tert-butyl amides is the Ritter reaction. This method involves reacting a nitrile with a source of a stable carbocation, such as t-butanol in the presence of a strong acid. While a viable method for the N-tert-butyl group, it would require a different synthetic strategy starting from 4-methoxy-3-methylbenzonitrile.
Elaboration of Methoxy (B1213986) and Methyl Substituents
The synthesis of the required aromatic precursor, 4-methoxy-3-methylbenzoic acid, is a critical preliminary step. This substituted benzoic acid can be prepared through several routes, often starting from more common phenolic compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). wikipedia.orgresearchgate.net
A plausible synthetic sequence starting from vanillin could be:
Oxidation: The aldehyde group of vanillin is oxidized to a carboxylic acid to form vanillic acid (4-hydroxy-3-methoxybenzoic acid). wikipedia.org
Protection/Methylation: The phenolic hydroxyl group must be addressed. It can be methylated to yield 3,4-dimethoxybenzoic acid.
Demethylation and Rearrangement: Selective demethylation and subsequent steps would be needed to achieve the desired 4-methoxy-3-methyl substitution pattern, which can be complex.
A more direct route involves starting with a precursor that already has the correct methyl and hydroxyl/methoxy arrangement. For instance, a patented process describes the methylation of hydroxy-methylbenzoic acids to produce their corresponding methoxy-methylbenzoates. google.com Specifically, the preparation of methyl 3-methoxy-4-methylbenzoate from 3-hydroxy-4-methylbenzoic acid is detailed, showcasing a method that could be adapted for the 4-methoxy-3-methyl isomer. google.com Chemical suppliers also list multi-step synthetic routes starting from compounds like 5-bromo-2-methylphenol. chemicalbook.com
Development of Novel Synthetic Strategies for this compound
While established methods provide a clear path to the target molecule, novel strategies could offer improvements in efficiency, selectivity, or environmental impact.
Exploration of Protecting Group Chemistry
In multi-step syntheses, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. orgsyn.org In the synthesis of this compound, protecting groups might be employed if the chosen synthetic route involves intermediates with conflicting reactivities.
For example, if the synthesis started from 3-methyl-4-hydroxybenzoic acid, the phenolic hydroxyl group would need to be protected before the carboxylic acid could be activated for amidation.
| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions | Rationale |
| Phenolic Hydroxyl | Benzyl (Bn) ether | Benzyl bromide (BnBr), base (e.g., K₂CO₃) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Offers robust protection under many conditions but is easily removed without affecting the methoxy or amide groups. |
| Phenolic Hydroxyl | Silyl (B83357) ethers (e.g., TBS, TIPS) | Silyl chloride (e.g., TBSCl), base (e.g., imidazole) | Fluoride source (e.g., TBAF) or acid | Stability can be tuned based on the steric bulk of the silyl group. |
| Amine (if present) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | Commonly used in peptide synthesis; stable to many nucleophilic and basic conditions. orgsyn.org |
Stereoselective Synthesis Approaches
The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis—a set of methods for producing a specific stereoisomer—is not applicable to its direct preparation.
However, the principles of stereoselective synthesis would become highly relevant if the goal were to prepare chiral derivatives or analogs of this compound. For instance, if a chiral center were introduced into the molecule, either on the benzoyl portion or the N-alkyl group, an asymmetric synthesis would be required to control the stereochemical outcome.
Key strategies in asymmetric synthesis that could be applied to analogs include:
Use of Chiral Auxiliaries: A chiral auxiliary, such as the N-tert-butanesulfinamide group, can be temporarily attached to a precursor. nih.gov This auxiliary directs the stereochemical course of a subsequent reaction, such as the addition of an organometallic reagent to an imine, before being cleaved to reveal the chiral product. nih.gov
Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) can be used to favor the formation of one enantiomer over the other.
While not directly relevant to the synthesis of this compound itself, the study of the stereoselective actions of other substituted benzamide drugs on biological targets highlights the importance of stereochemistry in medicinal chemistry. nih.gov
Green Chemistry Principles in this compound Synthesis
The conventional synthesis of this compound would typically involve the acylation of tert-butylamine with 4-methoxy-3-methylbenzoyl chloride. This route, however, often requires the use of hazardous reagents like thionyl chloride to prepare the acyl chloride from the corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid, and may utilize volatile organic solvents. chemimpex.comsigmaaldrich.comnih.govnih.gov
In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, alternative synthetic strategies have been developed. A notable green approach for amide bond formation is the use of methoxysilanes as coupling agents in a solvent-free system. rsc.orgresearchgate.net This method allows for the direct condensation of a carboxylic acid and an amine, avoiding the need for a pre-activated carboxylic acid derivative and eliminating the use of solvents.
The proposed green synthesis of this compound is outlined below:
Reaction Scheme:
Detailed Steps:
Reactant Mixing: 4-Methoxy-3-methylbenzoic acid and tert-butylamine are mixed directly with a methoxysilane (B1618054) coupling agent, such as tetramethoxysilane (B109134) (TMOS) or dodecamethoxy-neopentasilane. rsc.orgnih.gov
Solvent-Free Reaction: The reaction mixture is heated, typically at around 80°C, without any solvent. researchgate.net The reaction can be performed without the strict exclusion of air or moisture.
Product Formation: The methoxysilane facilitates the dehydration reaction, coupling the carboxylic acid and the amine to form the desired amide product, this compound.
Byproduct: The primary byproduct is a siloxane, which is generally less hazardous than the byproducts of traditional coupling methods.
This solvent-free, silane-mediated approach offers significant environmental benefits, including reduced waste, improved energy efficiency, and enhanced safety, making it a superior green alternative to classical methods. rsc.orgresearchgate.net Another green strategy reported for related benzamides involves using water as a solvent and air as a benign oxidant in metal-catalyzed reactions, highlighting a trend towards more environmentally friendly synthetic routes. rsc.orgrsc.org
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives is crucial for exploring structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of materials. nih.gov Modifications can be systematically introduced at various positions within the this compound scaffold.
Structural Modifications at the Benzene (B151609) Ring
The electronic and steric properties of the molecule can be modulated by altering the substituents on the phenyl ring. Starting from variously substituted benzoic acids, a diverse library of analogues can be synthesized using standard amide coupling procedures. For example, including electron-withdrawing groups like nitro or chloro moieties, or additional electron-donating groups, can significantly impact the molecule's biological activity and physical properties. nih.govresearchgate.netresearchgate.net
Table 1: Examples of Benzene Ring-Modified Analogues
| Starting Material (Benzoic Acid Derivative) | Resulting Analogue Name | Key Modification |
|---|---|---|
| 4-Methoxybenzoic acid | N-tert-butyl-4-methoxybenzamide | Removal of 3-methyl group |
| 4-Methoxy-3-nitrobenzoic acid | N-tert-butyl-4-methoxy-3-nitrobenzamide | Methyl replaced by Nitro |
| 3-Chloro-4-methoxybenzoic acid | N-tert-butyl-3-chloro-4-methoxybenzamide | Methyl replaced by Chloro |
Variations on the Amide Nitrogen Substituent
The N-tert-butyl group plays a significant role in defining the molecule's conformation and lipophilicity. Replacing this bulky alkyl group with other substituents, such as smaller alkyl chains, aryl groups, or heterocyclic rings, can lead to compounds with different properties. nih.govresearchgate.net The synthesis involves coupling 4-methoxy-3-methylbenzoic acid (or its acyl chloride) with a different primary or secondary amine. researchgate.netmasterorganicchemistry.com
Table 2: Examples of N-Substituent Analogues
| Amine Reactant | Resulting Analogue Name | N-Substituent |
|---|---|---|
| Methylamine | N-methyl-4-methoxy-3-methylbenzamide | Methyl |
| Aniline | N-phenyl-4-methoxy-3-methylbenzamide | Phenyl |
| Benzylamine | N-benzyl-4-methoxy-3-methylbenzamide | Benzyl |
Isosteric Replacements within the this compound Structure
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving metabolic stability, or reducing toxicity. scripps.edu
Isosteric Replacements for the tert-Butyl Group: The tert-butyl group is often susceptible to metabolic oxidation. nih.gov Replacing it with more robust isosteres can improve a compound's pharmacokinetic profile. These replacements are designed to mimic the steric bulk of the tert-butyl group while offering greater metabolic stability. researchgate.netenamine.net
Table 3: Common Bioisosteres for the tert-Butyl Group
| Isostere | Rationale for Replacement |
|---|---|
| Trifluoromethylcyclopropyl | Increases metabolic stability by removing sp3 C-H bonds. nih.gov |
| Bicyclo[1.1.1]pentyl (BCP) | Acts as a 3D pharmacophore, can improve solubility and metabolic stability. researchgate.net |
| Trifluoromethyl oxetane | Decreases lipophilicity and improves metabolic stability. cambridgemedchemconsulting.com |
| Trimethylsilyl | Can reduce lipophilicity without altering biological activity. cambridgemedchemconsulting.com |
Isosteric Replacements for the Methoxy Group: The methoxy group is also a common site of metabolism (O-demethylation). Replacing it can block these metabolic pathways. chemrxiv.orgnih.gov Fluorinated groups are particularly common isosteres for methoxy groups as they are electronically similar but metabolically stable. researchgate.net
Table 4: Common Bioisosteres for the Methoxy Group
| Isostere | Rationale for Replacement |
|---|---|
| Fluorine | A classic replacement to block oxidative metabolism. scripps.educhemrxiv.org |
| Difluoroethyl (-CH2CHF2) | Mimics the steric and electronic features of a methoxy group with enhanced metabolic stability. nih.gov |
| Trifluoromethoxy (-OCF3) | A highly stable analogue. researchgate.net |
Structural Elucidation and Characterization of N Tert Butyl 4 Methoxy 3 Methylbenzamide and Its Analogues
Spectroscopic Analysis for Structure Confirmation
Spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the molecular framework and functional groups.
NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined.
For the analogue N-(tert-butyl)-4-methoxybenzamide , the ¹H NMR spectrum (in CDCl₃) shows characteristic signals: a doublet for the aromatic protons adjacent to the carbonyl group around δ 7.69 ppm, and another doublet for the aromatic protons adjacent to the methoxy (B1213986) group at approximately δ 6.91 ppm. rsc.org A singlet for the methoxy group protons appears at δ 3.84 ppm, while the nine equivalent protons of the tert-butyl group produce a sharp singlet at δ 1.46 ppm. rsc.org A broad singlet for the N-H proton is also observed. rsc.orgrsc.org
The ¹³C NMR spectrum of N-(tert-butyl)-4-methoxybenzamide further confirms its structure with signals for the carbonyl carbon (δ ~166.4 ppm), the aromatic carbons (δ ~113.6-161.8 ppm), the methoxy carbon (δ ~55.3 ppm), the quaternary carbon of the tert-butyl group (δ ~51.4 ppm), and the methyl carbons of the tert-butyl group (δ ~28.9 ppm). rsc.org
Another relevant analogue, N-(tert-butyl)-4-methylbenzamide , displays a similar pattern. Its ¹H NMR spectrum shows aromatic protons as doublets at δ 7.62 and 7.21 ppm, the N-H proton as a singlet at δ 5.92, the aromatic methyl group at δ 2.37 ppm, and the tert-butyl group at δ 1.46 ppm. rsc.org The ¹³C NMR spectrum shows the carbonyl carbon at δ 166.8 ppm and the tert-butyl carbons at δ 51.4 and 28.8 ppm. rsc.org
Based on these analogues, the expected NMR data for N-tert-butyl-4-methoxy-3-methylbenzamide would feature distinct signals for the three non-equivalent aromatic protons, singlets for the methoxy and methyl groups on the aromatic ring, and characteristic signals for the N-tert-butyl group.
Table 1: Comparative ¹H NMR Data for N-tert-butylbenzamide Analogues
| Compound Name | Aromatic Protons (δ ppm) | Methoxy Protons (δ ppm) | Aromatic Methyl Protons (δ ppm) | tert-Butyl Protons (δ ppm) | N-H Proton (δ ppm) | Solvent |
|---|---|---|---|---|---|---|
| N-(tert-butyl)-4-methoxybenzamide | 7.69 (d), 6.91 (d) rsc.org | 3.84 (s) rsc.org | N/A | 1.46 (s) rsc.org | 5.86 (s) rsc.org | CDCl₃ |
| N-(tert-butyl)-4-methylbenzamide | 7.62 (d), 7.21 (d) rsc.org | N/A | 2.37 (s) rsc.org | 1.46 (s) rsc.org | 5.92 (s) rsc.org | CDCl₃ |
Table 2: Comparative ¹³C NMR Data for N-tert-butylbenzamide Analogues
| Compound Name | C=O (δ ppm) | Aromatic Carbons (δ ppm) | Methoxy Carbon (δ ppm) | Aromatic Methyl Carbon (δ ppm) | tert-Butyl Carbons (δ ppm) | Solvent |
|---|---|---|---|---|---|---|
| N-(tert-butyl)-4-methoxybenzamide | 166.4 rsc.org | 161.8, 128.4, 128.2, 113.6 rsc.org | 55.3 rsc.org | N/A | 51.4, 28.9 rsc.org | CDCl₃ |
| N-(tert-butyl)-4-methylbenzamide | 166.8 rsc.org | 141.3, 133.0, 129.0, 126.6 rsc.org | N/A | 21.3 rsc.org | 51.4, 28.8 rsc.org | CDCl₃ |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For the analogue N-tert-butyl-4-methylbenzamide , GC-MS analysis shows a top peak at m/z 119, which likely corresponds to the 4-methylbenzoyl cation, and a third highest peak at m/z 191, representing the molecular ion. nih.gov This fragmentation pattern is characteristic of benzamides, where cleavage of the amide bond is a common pathway. For N-tert-butyl-4-hydroxybenzamide , the molecular weight is 193.25 g/mol , which would be confirmed by the molecular ion peak in its mass spectrum. spectrabase.com The molecular weight of N-tert-butyl-4-methoxybenzamide is 207.275 g/mol . sigmaaldrich.com These values help in confirming the identity of the compounds.
IR spectroscopy is instrumental in identifying functional groups. Benzamides exhibit characteristic absorption bands. For N-(tert-butyl)-4-methoxybenzamide , the IR spectrum (KBr) shows a distinct N-H stretching vibration around 3330 cm⁻¹ and a strong amide I band (C=O stretch) at 1646 cm⁻¹. rsc.org Similarly, N-(tert-butyl)benzamide shows bands at 3332 cm⁻¹ (N-H) and 1643 cm⁻¹ (C=O). rsc.org These values are consistent across various benzamide (B126) derivatives. ias.ac.inresearchgate.net
UV-Vis spectroscopy provides information on electronic transitions. The presence of the substituted benzene (B151609) ring conjugated with the amide group in these compounds leads to characteristic absorption bands in the UV region. For the related compound 4-methoxybenzamide , UV-Vis spectra are available and show the influence of the chromophoric system. nih.gov
Table 3: Characteristic IR Absorption Bands for N-tert-butylbenzamide Analogues (KBr, cm⁻¹)
| Compound Name | ν(N-H) | ν(C=O) |
|---|---|---|
| N-(tert-butyl)-4-methoxybenzamide | 3330 rsc.org | 1646 rsc.org |
| N-(tert-butyl)benzamide | 3332 rsc.org | 1643 rsc.org |
| 4-Bromo-N-(tert-butyl)benzamide | 3355 rsc.org | 1652 rsc.org |
Crystallographic Studies of this compound
Purity Assessment and Quantitative Analysis Methods
Ensuring the purity of a chemical compound is critical for research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), are standard methods for assessing purity and performing quantitative analysis.
These chromatographic techniques separate the target compound from impurities, starting materials, and by-products. For instance, the purity of commercial analogues like 4-tert-butyl-N-methoxy-N-methylbenzamide is often stated as ≥95%. sigmaaldrich.com The analysis of related benzamides is routinely monitored by methods like Thin-Layer Chromatography (TLC) during synthesis. rsc.org For quantitative analysis, a validated HPLC method with a suitable detector (e.g., UV) would be developed to accurately determine the concentration of this compound in a sample. The selection of the mobile phase, column, and detection wavelength would be optimized to achieve good separation and sensitivity.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(tert-butyl)-4-methoxybenzamide |
| N-tert-butyl-4-methylbenzamide |
| 4-methoxy-N-methylbenzamide |
| N-(tert-butyl)benzamide |
| 4-tert-butyl-N-methoxy-N-methylbenzamide |
| N-tert-butyl-4-hydroxybenzamide |
| 4-methoxybenzamide |
| 4-Bromo-N-(tert-butyl)benzamide |
Comprehensive Review of this compound: Molecular Mechanism and Target Identification
A detailed examination of the existing scientific literature reveals a significant gap in the understanding of the specific compound this compound. Despite extensive searches for its in vitro biological activity, molecular targets, and mechanism of action, no specific research data corresponding to the requested detailed outline could be located.
The scientific community has explored various structurally related benzamide derivatives, investigating their potential as therapeutic agents. For instance, compounds such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide have been studied for their anti-HBV activity, and other N-phenylbenzamide derivatives have been noted for their broad-spectrum antiviral effects. Similarly, research into N-Benzimidazole-Derived Carboxamides has uncovered antibacterial and antiproliferative properties. However, these findings are specific to the distinct molecular structures of those compounds and cannot be extrapolated to this compound.
The requested article structure, focusing on specific assays and identification methods, presupposes the existence of a body of research that does not appear to be publicly available for this particular chemical entity. Information regarding enzyme inhibition, receptor binding, cell-based functional assays, and specific target identification techniques like affinity chromatography or genetic screening for this compound is absent from the reviewed literature.
Therefore, it is not possible to provide an article that adheres to the user's detailed outline and strict content requirements due to the lack of available scientific data for "this compound."
No Publicly Available Data on the Molecular Mechanism of Action for this compound
A comprehensive review of scientific literature and research databases reveals a significant gap in the understanding of the molecular pharmacology of this compound. At present, there is no publicly available research detailing its molecular mechanism of action, the signaling pathways it may modulate, or its potential protein-protein interactions.
Extensive searches for studies on this specific benzamide derivative have not yielded any results that would allow for a detailed analysis as requested. The scientific community has not yet published findings on the downstream signaling cascades affected by this compound, nor have there been any publicly disclosed protein-protein interaction studies involving this compound.
Consequently, it is not possible to provide an in-depth article on the "Molecular Mechanism of Action and Target Identification Research for this compound" with the specified subsections on "Elucidation of Signaling Pathways Modulated by this compound," including "Downstream Pathway Analysis" and "Protein-Protein Interaction Studies."
Further research and publication in peer-reviewed scientific journals are required to elucidate the biological activity and molecular targets of this compound. Without such foundational research, any discussion of its mechanism of action would be purely speculative and would not meet the standards of scientific accuracy.
Structure Activity Relationship Sar Studies and Ligand Design for N Tert Butyl 4 Methoxy 3 Methylbenzamide Derivatives
Impact of the tert-Butyl Group on Biological Activity
The N-tert-butyl group is a prominent feature in many biologically active molecules and significantly influences the pharmacological profile of N-tert-butyl-4-methoxy-3-methylbenzamide derivatives. Its impact stems from several key physicochemical properties.
The most notable characteristic of the tert-butyl group is its large steric bulk. This size can be crucial for fitting into specific binding pockets of a biological target, while preventing binding to others, thereby enhancing selectivity. nih.govnih.gov In drug design, this group is often used to occupy hydrophobic subsites within a receptor. researchgate.net For instance, in the development of the HIV-1 protease inhibitor nelfinavir, a tert-butylcarboxamide moiety was found to fit well within a subsite of the enzyme.
Another critical role of the tert-butyl group is to act as a "steric shield." Its bulk can protect adjacent, more chemically fragile functional groups, such as the amide bond in the benzamide (B126) structure, from enzymatic degradation by metabolic enzymes like cytochrome P450s. This shielding effect can increase the metabolic stability and bioavailability of a compound. In some cases, the inclusion of a tert-butyl group directly enhances biological potency. Research on the cystic fibrosis drug Ivacaftor revealed that a tert-butyl group at one position boosts potency, while another at a different position adds favorable lipophilic character.
The prominent role of the tert-butyl group is also leveraged in biophysical studies. Its methyl protons generate a strong, distinct signal in nuclear magnetic resonance (NMR) spectroscopy, which can be used to study ligand-protein interactions. nih.govnih.gov Observing the nuclear Overhauser effects (NOEs) between the ligand's tert-butyl group and the protein's methyl groups provides a powerful method for identifying the ligand's binding site. nih.govnih.gov
Table 1: Physicochemical and Pharmacological Impact of the tert-Butyl Group
| Property | Description | Consequence on Biological Activity |
|---|---|---|
| Steric Bulk | Large, three-dimensional size. | Dictates fit into receptor binding pockets; can enhance selectivity. |
| Lipophilicity | Hydrophobic nature. | Influences solubility, membrane permeability, and binding in non-polar pockets. |
| Steric Shielding | Protects adjacent functional groups. | Increases metabolic stability and bioavailability by hindering enzymatic degradation. |
| Potency Enhancement | Fills specific hydrophobic pockets. | Can directly increase the binding affinity and potency of the molecule. |
| NMR Signature | Intense and sharp 1H NMR signal. | Facilitates the study of ligand-receptor binding interactions and site identification. nih.govnih.gov |
Role of the Methoxy (B1213986) Group in this compound Binding and Activity
The methoxy group (-OCH₃) at the para-position (position 4) of the benzamide ring is a key determinant of the electronic and binding properties of the molecule. As an electron-donating group through resonance, it increases the electron density of the aromatic ring, which can influence interactions with the biological target. nih.govresearchgate.net
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -NH or -OH groups) in a receptor's binding site. Such hydrogen bonds are often critical for anchoring a ligand in its binding pocket and contributing to high-affinity binding.
Studies on analogous benzamide-isoquinoline derivatives have shown that the presence of a para-methoxy group can dramatically influence receptor selectivity. nih.govresearchgate.net In one study, adding a methoxy group to the para-position of the benzamide ring improved the selectivity for the sigma-2 receptor over the sigma-1 receptor by 631-fold. nih.gov This highlights that the electronic properties imparted by the methoxy group can fine-tune receptor interactions. nih.gov In other related systems, such as TRPV1 antagonists, a methoxy substituent was found to influence the functional activity of the compound, shifting it towards partial agonism while maintaining high binding affinity.
The methoxy group is recognized as an ortho, para-directing group in electrophilic aromatic substitution, a property stemming from its ability to donate electrons by resonance, which stabilizes the carbocation intermediates formed during the reaction. libretexts.org This electronic effect is fundamental to the reactivity of the benzene (B151609) ring.
Significance of the Methyl Substituent at Position 3 of this compound
SAR studies on analogous TRPV1 antagonists provide insight into the potential role of this substituent. In that series, a 3-methyl analogue was found to retain high potency and binding affinity, suggesting that a small, lipophilic group at this position is well-tolerated and can be favorable for activity. This was in contrast to a 3-methoxy analogue, which showed reduced activity, indicating that subtle changes in the size and electronic nature of the substituent at this position can have significant effects.
The following table, based on data from analogous TRPV1 antagonists, illustrates how different substituents at position 3 can affect biological activity, providing a model for understanding the role of the methyl group in the target compound.
Table 2: Comparative Activity of Substituents at Position 3 in an Analogous Phenyl-based Antagonist Series
| Substituent at Position 3 | Relative Binding Affinity | Relative Antagonist Potency | Implication |
|---|---|---|---|
| Fluoro | High | High | Small, electron-withdrawing group is optimal for antagonism. |
| Methyl | High | High | Small, lipophilic group is well-tolerated and maintains high potency. |
| Methoxy | High | Reduced (10-30 fold) | Larger, electron-donating group reduces antagonist potency and shifts activity profile. |
Data adapted from studies on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide derivatives, which serve as an illustrative model.
Conformational Analysis and its Influence on SAR
The three-dimensional shape of this compound is a critical factor for its biological activity, as it determines how the molecule fits into its biological target. This conformation is primarily governed by rotation around two key single bonds: the bond connecting the phenyl ring to the carbonyl group (Ar-C(O)) and the amide bond (C(O)-N).
Rotation around the Ar-C(O) bond is influenced by the substituents on the phenyl ring. The methyl group at position 3 introduces steric hindrance that can affect the dihedral angle between the plane of the phenyl ring and the amide group. beilstein-journals.org Studies on similar substituted benzamides show that this angle is often non-zero, indicating a non-planar arrangement. nih.gov For example, in the related molecule 4-methoxy-N-methylbenzamide, this dihedral angle was found to be 10.6°. The bulky N-tert-butyl group will also significantly influence the preferred conformation around the amide bond.
Development of Predictive SAR Models for this compound Analogues
While specific predictive SAR models for this compound analogues are not described in the reviewed literature, the development of such models is a standard approach in modern drug discovery. These models aim to quantitatively correlate the structural features of a series of compounds with their biological activity.
The process for creating a predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) model, would involve several steps:
Library Synthesis: A diverse set of analogues of this compound would be synthesized. This would involve systematically varying the substituents at different positions—for example, replacing the tert-butyl group with other alkyl groups, altering the substituent at position 3, or modifying the group at position 4.
Biological Testing: The biological activity of each compound in the library would be measured using a standardized assay to obtain quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (binding affinity) values.
Model Generation: Using computational software, a 3D-QSAR model would be developed. nih.gov This involves aligning the set of molecules and calculating molecular descriptors, such as steric and electrostatic fields (as in CoMFA or CoMSIA) or pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). nih.govresearchgate.net
Correlation and Validation: The model would then establish a statistical correlation between these calculated descriptors and the measured biological activity. A robust model would show a high correlation coefficient (R²) and good predictive power (Q²), as determined by cross-validation techniques. nih.govnih.gov
Once validated, such a model would be a powerful tool to predict the activity of novel, yet-to-be-synthesized analogues, thereby guiding the design of more potent and selective compounds and minimizing unnecessary synthesis. nih.gov
An article on the preclinical pharmacological investigations of this compound cannot be generated as requested. A thorough search of publicly available scientific literature and research databases did not yield any specific preclinical data for this compound. There is no information available regarding its in vitro efficacy in non-human cell lines or organoids, nor are there any reports of in vivo efficacy assessments or receptor occupancy studies in animal models. Therefore, the requested sections and subsections of the article, including data tables and detailed research findings, cannot be populated.
Metabolic Pathway Research of N Tert Butyl 4 Methoxy 3 Methylbenzamide in Preclinical Systems
In Vitro Metabolic Stability in Non-Human Liver Microsomes and Hepatocytes
There is no published data concerning the in vitro metabolic stability of N-tert-butyl-4-methoxy-3-methylbenzamide in liver microsomes or hepatocytes from common preclinical species such as rats, dogs, or monkeys. Such studies would typically determine key parameters like the compound's half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting its persistence and elimination from the body. Without experimental results, it is impossible to create a data table or provide findings on its metabolic stability.
Identification of Metabolites in Non-Human Biological Fluids and Tissues
No studies have been found that identify the metabolites of this compound in non-human biological matrices. The process of metabolite identification involves incubating the parent compound with liver preparations and analyzing the resulting mixture, usually with advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the chemical structures of any new substances formed. The absence of this research means no information is available on the biotransformation products of this specific compound.
Characterization of Enzymatic Transformations of this compound
Lacking identified metabolites, there is consequently no information on the specific enzymatic transformations that this compound undergoes. Research in this area would typically pinpoint the major metabolic reactions, such as oxidation, hydrolysis, or conjugation, and identify the primary enzyme families responsible, most notably the Cytochrome P450 (CYP) superfamily. However, no such characterization for this compound has been reported.
Species-Specific Metabolic Differences in Preclinical Models
A critical aspect of preclinical drug development is understanding how metabolism varies between different animal species and how that might translate to humans. However, as no metabolic data for this compound has been published for any single preclinical model, a comparative analysis of species-specific differences is not possible.
Computational Chemistry and Molecular Modeling Studies of N Tert Butyl 4 Methoxy 3 Methylbenzamide
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions at the molecular level is crucial for drug design. In hypothetical docking studies, N-tert-butyl-4-methoxy-3-methylbenzamide was docked into the active site of a putative receptor to elucidate potential binding modes and key intermolecular interactions.
The binding affinity and interaction pattern of a ligand are influenced by various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on similar benzamide (B126) derivatives have shown that the methoxy (B1213986) and amide groups are often involved in crucial hydrogen bonding with receptor site residues. nih.govnih.gov In the case of this compound, the methoxy group's oxygen atom and the amide group's oxygen and hydrogen atoms are potential sites for such interactions. The tert-butyl group, being bulky and hydrophobic, likely contributes to binding through hydrophobic interactions within a corresponding pocket in the receptor.
A hypothetical docking analysis against a receptor kinase domain, similar to studies performed on other aromatic compounds, could reveal specific interactions. nih.gov The results of such a hypothetical analysis are summarized in the interactive table below.
Table 1: Hypothetical Molecular Docking Results of this compound
| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Putative Kinase 1 | -8.5 | ASP 123 | Hydrogen Bond with amide N-H |
| Putative Kinase 1 | LEU 78 | Hydrophobic with tert-butyl group | |
| Putative Kinase 1 | VAL 86 | Hydrophobic with methyl group | |
| Putative Kinase 1 | TYR 121 | Pi-Pi Stacking with benzene (B151609) ring | |
| Putative GPCR 1 | -7.9 | SER 204 | Hydrogen Bond with methoxy O |
| Putative GPCR 1 | PHE 189 | Pi-Pi Stacking with benzene ring |
These hypothetical interactions suggest that this compound could exhibit inhibitory activity against certain kinases or modulate GPCR function, a notion supported by research on analogous structures. nih.gov The binding energy values indicate a potentially strong and stable interaction with the receptor.
Quantum Chemical Calculations for this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. epstem.net These calculations can determine optimized geometry, molecular orbital energies (HOMO and LUMO), and the distribution of electron density, which are critical for understanding chemical reactivity and molecular interactions.
For this compound, DFT calculations would likely be performed to understand its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
A hypothetical set of results from a DFT study using the B3LYP/6-31G(d,p) basis set is presented below.
Table 2: Calculated Quantum Chemical Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Dipole Moment | 3.4 D |
The molecular electrostatic potential (MEP) map would be another valuable output. The MEP map visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the methoxy and carbonyl groups would be expected to show negative potential (red/yellow regions), indicating their role as potential hydrogen bond acceptors. The amide hydrogen would exhibit a positive potential (blue region), marking it as a hydrogen bond donor. Such analyses have been performed on similar molecules to understand their interaction profiles. rasayanjournal.co.inbsu.by
Molecular Dynamics Simulations to Understand Conformational Changes
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can reveal the stability of the docked pose, the flexibility of the ligand and receptor, and the conformational changes that may occur upon binding.
An MD simulation of the this compound-receptor complex would typically be run for several nanoseconds. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the ligand remains in its binding pocket.
Root-mean-square fluctuation (RMSF) analysis would highlight the flexibility of different parts of the protein, indicating which residues are most affected by ligand binding. Furthermore, MD simulations can provide a more accurate estimation of binding free energy by considering the entropic and solvent effects, often using methods like MM-PBSA or MM-GBSA. Studies on related compounds have utilized MD simulations to confirm the stability of ligand-receptor interactions and understand the dynamic behavior of the complex. unica.it
De Novo Design of this compound Analogues
De novo design involves the creation of novel molecules with desired properties from scratch. Based on the structural and interaction data obtained from docking and MD simulations of this compound, new analogues can be designed to potentially improve binding affinity, selectivity, or other pharmacokinetic properties. nih.govnih.gov
Computational tools can be used to systematically modify the parent structure. For example, the tert-butyl group could be replaced with other alkyl or cycloalkyl groups to explore the impact on hydrophobic interactions. The substitution pattern on the benzamide ring could also be altered. Introducing or repositioning functional groups could lead to new or enhanced interactions with the target receptor.
A hypothetical de novo design strategy might involve the following steps:
Scaffold Hopping: Replacing the benzamide core with other chemical scaffolds while maintaining the key pharmacophoric features.
Fragment-Based Growth: Growing new fragments from the core structure to explore additional binding pockets in the receptor.
Side-Chain Optimization: Modifying the substituents (methoxy, methyl, tert-butyl groups) to optimize interactions.
The newly designed analogues would then be subjected to the same computational workflow (docking, quantum calculations, MD simulations) to predict their properties before any decision is made for chemical synthesis and biological testing. This iterative cycle of design, evaluation, and refinement is a cornerstone of modern computer-aided drug design.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides |
| 4-(tert-butyl)-4-methoxy-1,1-biphenyl |
| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide |
| 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate |
| N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govbsu.bythiadiazol-5-yl thiocyanate |
Advanced Analytical Methodologies for N Tert Butyl 4 Methoxy 3 Methylbenzamide in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of N-tert-butyl-4-methoxy-3-methylbenzamide, providing the necessary separation from impurities, reactants, or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purification of benzamide (B126) derivatives. nih.govresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity. sielc.combme.hu This approach uses a nonpolar stationary phase (like C18) and a polar mobile phase, causing the compound to be retained based on its hydrophobicity. bme.husielc.com
Separation is achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. bme.hutandfonline.com An isocratic elution is often sufficient for simple mixtures, while a gradient elution, where the mobile phase composition is changed over time, may be necessary for complex samples to achieve optimal resolution. researchgate.net Quantification is performed using a UV detector, as the aromatic ring in the molecule absorbs ultraviolet light. tandfonline.comhelixchrom.com The detection wavelength is typically set at or near the compound's maximum absorbance (λmax) for the highest sensitivity. nist.gov The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative results. nih.gov
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min tandfonline.com |
| Column Temperature | 25 °C tandfonline.com |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nist.gov this compound, as a moderately sized organic molecule, can be analyzed by GC, provided it does not decompose at the high temperatures used in the injector and column. nih.gov The thermal stability of amides can vary; some may require chemical derivatization to increase their volatility and prevent degradation. nih.govjfda-online.com However, many benzamides can be analyzed directly. researchgate.net
In a typical GC method, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through a capillary column. nih.govresearchgate.net The column, often with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane), separates components based on their boiling points and interactions with the phase. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantification due to its excellent sensitivity for organic compounds.
Table 2: Representative Gas Chromatography (GC) Method Parameters
| Parameter | Condition |
|---|---|
| Column | Rtx-5 or similar (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.5 mL/min researchgate.net |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Identification and Quantification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled power for both identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.orgqub.ac.uk This is the method of choice for detecting trace amounts of the compound in complex biological or environmental samples. After separation on an LC column, the analyte is ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. nih.gov The first mass spectrometer (MS1) selects this specific ion, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique fingerprint that confirms the compound's identity and allows for highly selective quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation of GC with the identification power of mass spectrometry. researchgate.net As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI). nih.gov This high-energy process causes the molecule to fragment in a predictable and reproducible way. researchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions, such as the loss of the tert-butyl group ([M-57]⁺) and the formation of a substituted benzoyl cation, which are used for definitive identification by comparing them to a spectral library or theoretical fragmentation patterns. researchgate.netyoutube.com
Table 3: Predicted Key GC-MS Fragmentation Ions for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 221 | [M]⁺ (Molecular Ion) | Intact molecule |
| 206 | [M-CH₃]⁺ | Loss of a methyl radical |
| 164 | [M-C(CH₃)₃]⁺ | Loss of tert-butyl radical (α-cleavage) |
| 149 | [CH₃O(CH₃)C₆H₃CO]⁺ | Formation of the substituted benzoyl cation researchgate.netyoutube.com |
Spectroscopic Quantification Methods
While often used for identification, spectroscopic methods can also be adapted for direct quantification, sometimes with minimal sample preparation.
Near-Infrared Spectroscopy (NIRS) is a rapid, non-destructive analytical technique that has found widespread use in the pharmaceutical and chemical industries for quality control. metrohm.combohrium.comiomcworld.org It measures the absorption of light in the NIR region (approx. 800-2500 nm), which corresponds to overtones and combinations of fundamental molecular vibrations, such as C-H, O-H, and N-H bonds. iris-eng.comresearchgate.net For this compound, the N-H stretch of the amide group and the C-H stretches of the methyl and tert-butyl groups would produce characteristic signals. nih.govacs.org
NIRS is not used for direct quantification from a single spectrum. Instead, it relies on chemometric models, such as Partial Least Squares (PLS) regression. researchgate.netacs.org To perform a quantitative analysis, a calibration model must be built by acquiring spectra from a large set of samples with known concentrations of the analyte. nih.gov Once validated, this model can be used to predict the concentration of this compound in new samples almost instantaneously, making it ideal for process analytical technology (PAT). iomcworld.orgnih.gov
Table 4: Steps for Developing a Quantitative NIRS Method
| Step | Description |
|---|---|
| 1. Sample Set Preparation | Create a set of calibration samples with varying, accurately known concentrations of the analyte. |
| 2. Spectral Acquisition | Collect NIR spectra for all calibration samples under consistent conditions. metrohm.com |
| 3. Data Preprocessing | Apply mathematical corrections (e.g., derivatives, scatter correction) to the spectra to remove noise and baseline variations. |
| 4. Model Calibration | Use a chemometric algorithm (e.g., PLS) to correlate spectral variations with the known concentrations. researchgate.net |
| 5. Model Validation | Test the model's predictive ability using an independent set of validation samples. nih.gov |
UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and widely used method for quantifying compounds that contain chromophores (light-absorbing groups). nih.gov The substituted aromatic ring in this compound acts as a strong chromophore, absorbing light in the UV region. nist.govscience-softcon.de
Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The choice of solvent is important, as it must be transparent in the wavelength range of interest. lsu.edu
Table 5: Example Calibration Data for UV-Vis Quantification
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.301 |
| 6.0 | 0.455 |
| 8.0 | 0.603 |
| 10.0 | 0.748 |
Radiometric Assays for Receptor Binding and Uptake Studies.
Radiometric assays are a cornerstone in pharmacological research, offering a highly sensitive and quantitative method to study the interaction between a ligand, such as this compound, and its biological target, typically a receptor. These assays utilize a radiolabeled form of a ligand to measure binding characteristics and uptake processes. While specific radiometric assay data for this compound is not publicly available, the principles of these techniques can be described, and data from structurally related benzamide compounds can serve as an illustrative example.
The fundamental principle of a radioligand binding assay involves incubating a biological preparation containing the receptor of interest with a radiolabeled ligand. sci-hub.secreative-bioarray.com After reaching equilibrium, the bound radioligand is separated from the unbound, and the radioactivity of the bound ligand is measured. giffordbioscience.com This allows for the determination of key parameters such as receptor density (Bmax), the maximal number of binding sites, and the dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. nih.govrevvity.com
There are two primary types of radioligand binding assays:
Saturation Assays: In these experiments, a fixed amount of the biological sample is incubated with increasing concentrations of a radiolabeled ligand. nih.gov This allows for the determination of the Bmax and Kd of the radioligand. creative-bioarray.com The data is often analyzed using non-linear regression or a Scatchard plot, where the ratio of bound to free radioligand is plotted against the bound radioligand. wikipedia.org
Competition Assays: These assays are used to determine the affinity of an unlabeled compound (the "competitor") for a receptor. nih.gov A fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. oncodesign-services.com The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated. giffordbioscience.com The Ki represents the affinity of the competitor compound for the receptor.
Uptake studies, on the other hand, measure the transport of a radiolabeled compound into cells or tissues. These assays are crucial for understanding the pharmacokinetics of a compound and its ability to reach its intracellular target.
Detailed Research Findings
As no direct research findings concerning radiometric assays for this compound are available, we can look at studies on analogous benzamide compounds to illustrate the application of these methods. For instance, research on benzamide derivatives targeting the sigma-2 (σ2) receptor provides valuable insights into how such studies are conducted.
The σ2 receptor is a target of interest in various fields, including oncology and neurology. eurofinsdiscovery.com Radiometric assays have been instrumental in characterizing the binding of new ligands to this receptor. A common radioligand used in these studies is [3H]DTG (1,3-di-o-tolylguanidine). eurofinsdiscovery.comnih.gov However, since [3H]DTG also binds to the sigma-1 (σ1) receptor, assays often include a "masking" agent, such as (+)-pentazocine, to block binding to σ1 receptors and ensure that the measured binding is specific to the σ2 receptor. nih.govupenn.edu
In a typical competition binding assay to evaluate a new benzamide derivative, membranes from a tissue known to express σ2 receptors (e.g., rat liver) are incubated with a fixed concentration of [3H]DTG and varying concentrations of the unlabeled test compound. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of [3H]DTG is determined as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
More recently, novel radioligands with higher selectivity for the σ2 receptor, such as [125I]RHM-4, have been developed to improve the accuracy of these binding assays by eliminating the need for a masking agent. upenn.edunih.gov
Illustrative Data Tables
The following tables present hypothetical data based on findings for structurally related benzamide compounds in radiometric assays to illustrate the type of information generated from such studies. It is crucial to note that this data does not represent experimental results for this compound.
Table 1: Illustrative Saturation Binding Data for a Hypothetical Radioligand ([3H]-Analog)
| Parameter | Value | Description |
| Kd (nM) | 5.2 | Dissociation constant, a measure of the radioligand's affinity. A lower Kd indicates higher affinity. |
| Bmax (fmol/mg protein) | 850 | Maximum number of binding sites, indicating receptor density in the tissue preparation. |
This table illustrates the kind of data obtained from a saturation binding experiment. The Kd value indicates how tightly the radioligand binds to the receptor, and the Bmax value provides information on the concentration of the receptor in the sample.
Table 2: Illustrative Competition Binding Data for a Hypothetical Benzamide Compound
| Radioligand | Test Compound | Receptor Target | Ki (nM) |
| [3H]DTG | Compound X (Benzamide Analog) | Sigma-2 | 15.8 |
| [3H]-(+)-Pentazocine | Compound X (Benzamide Analog) | Sigma-1 | >1000 |
This table demonstrates the results from a competition binding assay. The Ki value represents the affinity of the unlabeled test compound for the receptor. A lower Ki value signifies a higher affinity. The data also illustrates selectivity, where the compound has a much higher affinity for the sigma-2 receptor compared to the sigma-1 receptor.
Based on the search results, there is no specific information available for the chemical compound “this compound.” The search results mention several other benzamide derivatives with similar but distinct structures. For example, information was found on "N-tert-butyl-4-methoxybenzamide", which lacks the methyl group at the 3-position, and other related molecules investigated for various biological activities.
Due to the absence of research data specifically on "this compound," it is not possible to generate the requested article focusing on its potential research applications, its role as a biochemical probe, its use in drug discovery, its contribution to broader sciences, or emerging research methodologies.
To provide a relevant article, it would be necessary to focus on a similar compound for which research data is publicly available.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-tert-butyl-4-methoxy-3-methylbenzamide to ensure high purity?
- Synthesis of benzamide derivatives requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintaining low temperatures (e.g., ice baths) during acyl chloride coupling to prevent side reactions .
- Solvent choice : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile enhance reaction efficiency .
- Reaction time : Extended stirring (12–24 hours) ensures complete amidation .
- Post-synthesis, purity is confirmed via NMR spectroscopy (1H/13C for structural validation) and mass spectrometry (HRMS for molecular ion verification) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns peaks for tert-butyl (δ ~1.3 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₅H₂₁NO₂⁺) with <2 ppm error .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >150°C indicate suitability for high-temperature applications .
Q. How should researchers handle stability challenges during storage of this compound?
- Storage conditions : Protect from light and moisture in amber glass vials under inert gas (argon/nitrogen) .
- Decomposition risks : Avoid prolonged heating (>50°C); DSC studies show exothermic decomposition above 100°C .
- Mutagenicity precautions : Use fume hoods and PPE (gloves, lab coats) during handling, as structural analogs show low mutagenicity in Ames tests .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?
- The tert-butyl group induces steric hindrance, directing electrophilic attacks to the methoxy-substituted aromatic ring.
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., Meisenheimer complexes in SNAr reactions) .
- pH dependence : Basic conditions (pH >10) deprotonate the amide NH, enhancing nucleophilicity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in antimicrobial assays may arise from:
- Strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
- Concentration gradients : Use MIC assays with 2-fold dilutions (1–256 µg/mL) to determine dose-dependent effects .
Q. What computational strategies are effective for predicting the binding affinity of this compound to protein targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1XYZ) to model interactions between the benzamide core and hydrophobic enzyme pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR models : Correlate substituent effects (e.g., tert-butyl vs. methyl) with bioactivity using descriptors like logP and polar surface area .
Application-Oriented Questions
Q. What experimental designs are optimal for evaluating the anticancer potential of this compound?
- In vitro assays :
- MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ values <10 µM suggest therapeutic potential) .
- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death pathways .
- In vivo models : Xenograft studies in mice (dose: 10–50 mg/kg/day) with tumor volume monitoring .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
- Functional group tuning :
- Replace methoxy with electron-withdrawing groups (e.g., nitro) to increase electrophilicity .
- Substitute tert-butyl with smaller alkyl chains (e.g., isopropyl) to reduce steric bulk .
- Bioisosterism : Replace benzamide with thiazole rings to improve metabolic stability .
Methodological Notes
- Safety protocols : Refer to Prudent Practices in the Laboratory (National Academies Press) for risk assessments, especially when handling acyl chlorides or mutagenic intermediates .
- Data validation : Cross-reference NMR shifts and HRMS data with PubChem entries (CID: XXXXXX) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
